

# Solubility Profile of 2,6-Diaminopyridine Sulfate in Organic Solvents: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Diaminopyridine sulfate

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This technical guide provides an in-depth overview of the solubility of **2,6-diaminopyridine sulfate** in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, chemical synthesis, and material science. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for solubility screening.

## Quantitative Solubility Data

The solubility of **2,6-diaminopyridine sulfate** exhibits significant variability across different organic solvents, a characteristic primarily governed by the polarity of the solvent and its ability to interact with the ionic nature of the sulfate salt. The following table summarizes the available quantitative solubility data.

| Solvent                   | Chemical Class | Solubility (g/L) | Temperature (°C) | Observations   |
|---------------------------|----------------|------------------|------------------|--|
| Dimethyl Sulfoxide (DMSO) | Sulfoxide      | > 50             | Not Specified    | High solubility, suitable for concentrated stock solutions.<br>[1] |
| Methanol                  | Alcohol        | 20 - 60          | Not Specified    | Moderate solubility.[1]  |
| Propylene Glycol          | Diol           | 5 - 15           | Not Specified    | Moderate solubility.[1]  |
| Water                     | Protic Solvent | 0.0521 ± 0.0034  | 20               | Moderate aqueous solubility.[1]                                    |
| Decane                    | Alkane         | < 0.001          | Not Specified    | Practically insoluble in non-polar solvents.[1]                    |

Note: The solubility of the parent compound, 2,6-diaminopyridine, is reportedly 180 g/L in water at 20°C and it is also soluble in acetone, ethanol, methanol, isopropanol, and ethyl acetate.[2] [3] The formation of the sulfate salt significantly alters its solubility profile.[1]

## Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of **2,6-diaminopyridine sulfate** in a given organic solvent.

### 2.1. Materials and Equipment

- **2,6-Diaminopyridine sulfate** (solid, crystalline powder)
- Selected organic solvents (analytical grade)

- Scintillation vials or glass flasks with screw caps
- Orbital shaker or wrist-action shaker with temperature control
- Analytical balance
- Syringe filters (0.22  $\mu\text{m}$ , solvent-compatible)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes
- Centrifuge (optional)

## 2.2. Procedure

- Preparation of Saturated Solutions:
  - Add an excess amount of **2,6-diaminopyridine sulfate** to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
  - Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.
  - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
  - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
  - Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution and precipitation rates reach equilibrium.
- Sample Collection and Preparation:
  - After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

- Carefully withdraw a known volume of the supernatant using a syringe.
- Immediately filter the supernatant through a 0.22  $\mu\text{m}$  syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
- Dilute the filtered, saturated solution with the appropriate mobile phase to a concentration within the linear range of the analytical method.

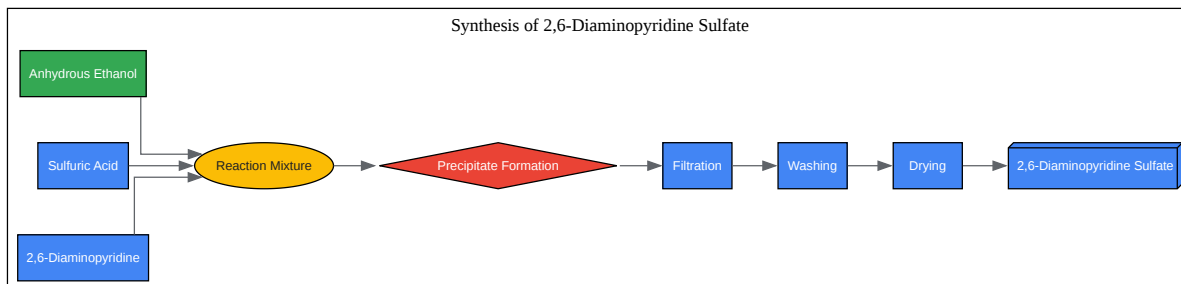
### 2.3. Quantification by High-Performance Liquid Chromatography (HPLC)

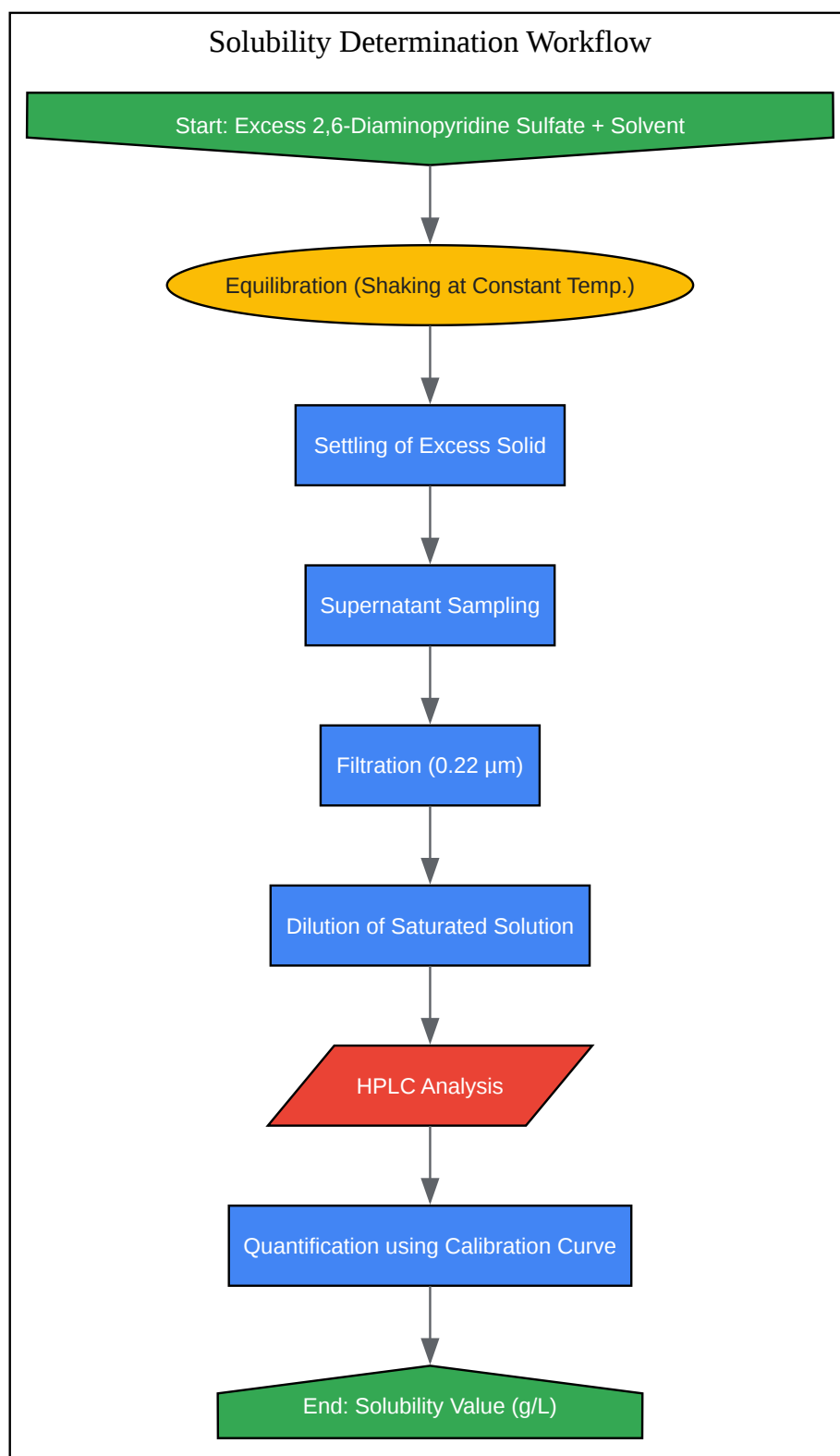
- Chromatographic Conditions:
  - Column: A reverse-phase C18 column is often suitable.
  - Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid can be used for good peak shape and retention.
  - Detection: UV detection at a wavelength corresponding to the absorbance maximum of 2,6-diaminopyridine (approximately 245 nm and 309 nm).
  - Flow Rate: Typically 1.0 mL/min.
  - Injection Volume: Typically 10-20  $\mu\text{L}$ .
- Calibration Curve:
  - Prepare a series of standard solutions of **2,6-diaminopyridine sulfate** of known concentrations in the mobile phase.
  - Inject each standard solution into the HPLC system and record the peak area.
  - Construct a calibration curve by plotting the peak area versus the concentration.
- Sample Analysis:
  - Inject the diluted, filtered sample solution into the HPLC system.

- Determine the concentration of **2,6-diaminopyridine sulfate** in the diluted sample by comparing its peak area to the calibration curve.
- Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent.

## Visualization of Experimental Workflow

The following diagrams illustrate the key workflows for the synthesis of **2,6-diaminopyridine sulfate** and the subsequent determination of its solubility.





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